2-Ethyl-2-methylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQLMTWIZTMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
2-Ethyl-2-methylcyclopropane-1-carboxylic acid (EMCA) is an organic compound characterized by its unique cyclopropane structure, which includes both ethyl and methyl substituents on the cyclopropane ring. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and agrochemicals due to its distinctive properties and potential applications.
Organic Synthesis
EMCA serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various cyclopropane-containing compounds through:
- Nucleophilic Substitution Reactions : The ethyl ester group can be replaced by other nucleophiles, leading to diverse derivatives.
- Oxidation and Reduction Reactions : EMCA can be oxidized to form carboxylic acids or ketones, and reduced to alcohols, expanding its utility in synthetic pathways.
Research indicates that EMCA may interact with various biological targets:
- Enzyme Inhibition : Studies have shown that EMCA can inhibit specific enzymes, suggesting potential therapeutic applications in drug development.
- Receptor Binding : Preliminary findings indicate that EMCA may bind to certain receptors, influencing cellular signaling pathways relevant to diseases such as cancer.
Agricultural Applications
EMCA derivatives have shown promise as insecticides. Notable findings include:
- Insecticidal Activity : Certain chiral analogues of EMCA demonstrated significant activity against pests like Spodoptera littoralis and Heliothis virescens, indicating the importance of stereochemistry in biological efficacy.
- Pesticidal Use : The compound has been explored for controlling various agricultural pests, enhancing crop protection strategies.
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Insecticidal Activity | Chiral analogues of EMCA exhibited significant insecticidal effects against various pests. | Potential development of new insecticides with enhanced efficacy. |
| Pharmaceutical Applications | Investigated as a pharmaceutical intermediate; modifications could enhance bioactivity or reduce toxicity. | Opportunities for developing novel therapeutic agents. |
| Antioxidant Properties | Some studies suggest EMCA may possess antioxidant properties beneficial for functional foods. | Potential applications in health supplements aimed at reducing oxidative stress. |
Mechanism of Action
The mechanism by which 2-ethyl-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-ethyl-2-methylcyclopropane-1-carboxylic acid with structurally related compounds:
Physicochemical Properties
- State : Most cyclopropane carboxylic acids are solids (e.g., ACC), but 2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a liquid at room temperature due to its branched alkyl chains .
- Solubility : The target compound’s hydrophobicity (from ethyl/methyl groups) contrasts with ACC’s water solubility, which is critical for its role in plant physiology .
Research Findings and Industrial Relevance
- Ethylene Regulation : Phenyl-substituted cyclopropane derivatives (e.g., (E)-2-phenylcyclopropane-1-carboxylic acid) show potent ethylene inhibition in vivo, making them candidates for agricultural applications .
- Drug Synthesis: Amino- and vinyl-substituted esters (e.g., Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate) are key intermediates in synthesizing protease inhibitors and other therapeutics .
Biological Activity
2-Ethyl-2-methylcyclopropane-1-carboxylic acid (C7H12O2) is a cyclopropane derivative notable for its unique structural characteristics and potential biological applications. This compound features a cyclopropane ring with ethyl and methyl substituents, along with a carboxylic acid functional group. Its biological activity has been explored in various contexts, particularly in organic synthesis, enzyme studies, and potential agricultural applications.
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- Structure : The compound consists of a cyclopropane ring substituted at one carbon with an ethyl and a methyl group, and a carboxylic acid group at another carbon.
The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions may affect metabolic pathways and enzyme mechanisms, making it a useful probe in biochemical research.
Applications in Research
- Organic Synthesis : This compound serves as a building block in synthesizing more complex molecules due to its unique reactivity profile.
- Enzyme Studies : It can be utilized to investigate enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.
- Agricultural Chemistry : Research indicates that related cyclopropane carboxylic acids exhibit insecticidal and ovicidal activities against various pests, suggesting potential applications in pest management .
Case Study 1: Insecticidal Activity
Research has demonstrated that certain cyclopropane derivatives possess significant insecticidal properties. For instance, compounds similar to this compound showed effectiveness against pest species such as Tetranychus urticae (spider mite) and Rhipicephalus bursa (tick) when tested at various concentrations (0.1 to 100 ppm). The results indicated that these compounds could disrupt the life cycle stages of these pests effectively .
Case Study 2: Enzyme Interaction
In studies focused on enzyme inhibition, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it could act as an inhibitor by mimicking substrate interactions, thereby blocking the active site of target enzymes. This highlights its potential role in drug development .
Comparative Analysis with Similar Compounds
A comparison of this compound with other cyclopropane derivatives reveals differences in biological activity based on structural variations:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methylcyclopropane-1-carboxylic acid | Lacks ethyl group; similar reactivity | Moderate insecticidal activity |
| 2-Methylcyclopropane-1-carboxylic acid | Methyl group at different position | Lower enzyme inhibition |
| Ethyl cyclopropanecarboxylate | Ester functional group instead of carboxylic acid | Enhanced stability but reduced activity |
Preparation Methods
Cyclopropanation-Based Synthetic Routes
The core structural motif of 2-ethyl-2-methylcyclopropane-1-carboxylic acid is the cyclopropane ring bearing ethyl and methyl substituents along with a carboxylic acid group. The predominant synthetic approach involves stereoselective cyclopropanation of suitable alkene precursors.
Typical Cyclopropanation Reaction:
- Starting from alkenes such as 2-methyl-2-butene or ethyl crotonate, cyclopropanation is achieved using diazo compounds (e.g., ethyl diazoacetate) or sulfur ylides (e.g., dimethylsulfoxonium methylide).
- Catalysts such as rhodium complexes or base-mediated conditions facilitate the formation of the cyclopropane ring.
- The reaction is usually conducted in solvents like dichloromethane or dimethyl sulfoxide at controlled temperatures ranging from 0°C to 80°C to optimize yield and stereoselectivity.
Halogenation and Dehalogenation Strategies
Some synthetic routes involve halogenated intermediates that undergo dehalogenation to yield the target acid.
Process Optimization and Scale-Up Considerations
Comparative Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 2-ethyl-2-methylcyclopropane-1-carboxylic acid?
The compound is synthesized via cyclopropanation of α,β-unsaturated esters followed by hydrolysis. A common precursor, ethyl 2-ethyl-2-methylcyclopropane-1-carboxylate, undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, aqueous) conditions to yield the carboxylic acid. Rhodium acetate dimer and sodium hydride are critical catalysts for cyclopropanation, ensuring high regioselectivity .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Rhodium acetate, NaH, THF, 0°C | 72% | |
| Ester hydrolysis | 6M HCl, reflux, 12h | 85% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : Cyclopropane ring protons (δ 1.2–1.4 ppm) and carboxylic acid carbon (δ ~175 ppm).
- IR spectroscopy : C=O stretch at ~1705 cm⁻¹.
- Mass spectrometry (MS) : Molecular ion peak at m/z 156.22 (C₉H₁₆O₂) .
- X-ray crystallography : Resolves stereochemistry and bond angles (cyclopropane ring: ~60°) .
Table 1: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (t, ethyl), 1.4 (s, methyl) | |
| ¹³C NMR | δ 175.1 (COOH), 25.3 (cyclopropane) | |
| IR | 1705 cm⁻¹ (C=O stretch) |
Advanced Research Questions
Q. How does the cyclopropane ring strain influence reactivity in nucleophilic substitution reactions?
The ring strain (~27 kcal/mol) and bent bond geometry increase electrophilicity at the cyclopropane carbons. Nucleophilic attack occurs preferentially at the less substituted carbon due to reduced steric hindrance. For example, bromination of the cyclopropane ring yields 1-bromo derivatives, which are intermediates in Suzuki couplings . Computational studies (DFT) align with experimental data, showing higher reactivity at the ethyl-substituted carbon .
Q. What strategies enable enantioselective synthesis of this compound?
Chiral catalysts (e.g., Rh(II) complexes with binaphthyl ligands) induce asymmetry during cyclopropanation. For example, ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is synthesized with >90% enantiomeric excess (ee) using stereoselective methods . Hydrolysis of the ester retains configuration, yielding enantiopure carboxylic acid.
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Molecular dynamics (MD) simulations and pKa calculations (e.g., using COSMO-RS) predict protonation states and solubility. The carboxylic acid group (pKa ~4.5) deprotonates in neutral/basic conditions, enhancing aqueous solubility. Ring strain analysis via DFT confirms stability in acidic media but susceptibility to ring-opening in strong bases .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported yields for cyclopropane functionalization?
Yield variations (e.g., 72–85%) arise from catalyst purity, solvent polarity, or reaction scale. Systematic optimization via Design of Experiments (DoE) identifies critical factors like temperature (-10°C to 25°C) and catalyst loading (1–5 mol%). Cross-referencing PubChem and NIST protocols ensures reproducibility .
Q. What are the limitations of current synthetic methods for scaled production?
- Catalyst cost : Rhodium-based catalysts are expensive; iron or copper alternatives are under investigation.
- Byproduct formation : Competing pathways yield methylenecyclopropane derivatives.
- Scale-up challenges : Exothermic cyclopropanation requires precise temperature control .
Applications in Drug Design
Q. How does the compound serve as a scaffold for bioactive molecules?
The cyclopropane ring mimics peptide bonds’ rigidity, enabling use in protease inhibitors. For instance, cyclopropane-containing fatty acids interact with enzymes like cyclopropane fatty acid synthase, altering membrane dynamics in pathogens .
Q. What role does stereochemistry play in biological activity?
Enantiomers exhibit divergent binding affinities. The (1R,2R)-configuration of ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride shows higher affinity for GABA receptors compared to (1S,2S), highlighting the need for stereochemical control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
